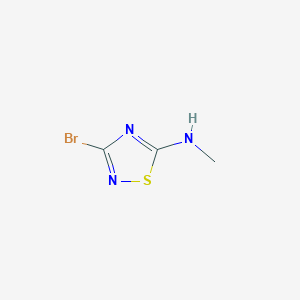

3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

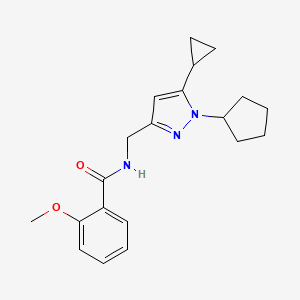

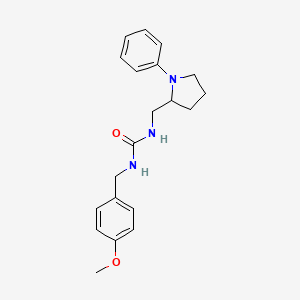

3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine is a chemical compound with the CAS Number: 1824463-29-7 . It has a molecular weight of 194.05 and its IUPAC name is 3-bromo-N-methyl-1,2,4-thiadiazol-5-amine .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been reported in the literature . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The InChI code for 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine is 1S/C3H4BrN3S/c1-5-3-6-2(4)7-8-3/h1H3,(H,5,6,7) . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications

Organic Chemistry Synthesis

3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine serves as a versatile intermediate in organic synthesis. Its bromine atom is a reactive site for further functionalization, making it useful in constructing complex molecules. For instance, it can undergo nucleophilic substitution reactions to introduce various groups, aiding in the synthesis of compounds with potential medicinal properties .

Pharmaceutical Research

In pharmaceuticals, this compound is valuable for creating derivatives with potential therapeutic effects. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. The bromine moiety in 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine can be strategically replaced or modified to design new drug candidates .

Agrochemical Development

The thiadiazole ring is a common motif in agrochemicals due to its bioactivity. As an intermediate, 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine could be used to develop new pesticides or herbicides, contributing to the protection of crops and improving agricultural productivity .

Materials Science

In materials science, this compound could be used to create novel polymers or coatings with unique properties. The bromine atom allows for cross-linking, which can enhance the material’s stability and durability. It’s also a candidate for creating organic semiconductors due to its electron-rich nature .

Analytical Chemistry

As an analytical standard, 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine can help in the calibration of instruments and the development of new analytical methods. Its distinct spectral properties make it suitable for use in spectroscopy and chromatography .

Biochemistry Research

In biochemistry, the compound’s derivatives can be used to study enzyme inhibition, receptor binding, and other biochemical pathways. Its structural similarity to naturally occurring compounds allows it to mimic or interfere with biological processes, providing insights into cellular mechanisms .

Environmental Applications

This compound could be explored for environmental applications, such as the development of sensors for detecting pollutants or the synthesis of compounds that can help in bioremediation processes. Its reactivity with various environmental contaminants could be harnessed to neutralize harmful substances .

Computational Chemistry

In silico studies often use small molecules like 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine to model interactions with larger biological molecules. Computational chemists can use it to predict binding affinities, reaction pathways, and molecular properties, which are crucial in drug design and materials engineering .

properties

IUPAC Name |

3-bromo-N-methyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3S/c1-5-3-6-2(4)7-8-3/h1H3,(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRWLSVOWUBUKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932596.png)

![3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932599.png)

![4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2932604.png)

![4-(N,N-diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2932606.png)

![(6aS)-2-ethyl-3-methyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione](/img/structure/B2932608.png)

![2-[(2-methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2932613.png)